molecular formula C9H7BrF3NO2 B15230713 Ethyl 6-bromo-3-(trifluoromethyl)picolinate

Ethyl 6-bromo-3-(trifluoromethyl)picolinate

Cat. No.: B15230713
M. Wt: 298.06 g/mol
InChI Key: YAMUVUNKMDAWCN-UHFFFAOYSA-N
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Description

Ethyl 6-bromo-3-(trifluoromethyl)picolinate is a heterocyclic aromatic compound with the molecular formula C9H7BrF3NO2 It is a derivative of picolinic acid, where the ethyl ester group is attached to the nitrogen atom, and the bromine and trifluoromethyl groups are substituted at the 6th and 3rd positions, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 6-bromo-3-(trifluoromethyl)picolinate typically involves the bromination of 3-(trifluoromethyl)picolinic acid followed by esterification. The bromination reaction is carried out using bromine or a brominating agent like N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The esterification is then performed using ethanol and a strong acid catalyst like sulfuric acid or hydrochloric acid .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency .

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of Ethyl 6-bromo-3-(trifluoromethyl)picolinate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. It can act as an inhibitor or modulator of enzymatic activities by binding to active sites or allosteric sites of target proteins . The bromine atom can participate in halogen bonding, further influencing the compound’s biological activity .

Comparison with Similar Compounds

  • Ethyl 6-chloro-3-(trifluoromethyl)picolinate
  • Ethyl 6-fluoro-3-(trifluoromethyl)picolinate
  • Ethyl 6-iodo-3-(trifluoromethyl)picolinate

Comparison: Ethyl 6-bromo-3-(trifluoromethyl)picolinate is unique due to the presence of the bromine atom, which imparts distinct reactivity and biological properties compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electronegativity influence the compound’s chemical behavior and interaction with biological targets, making it a valuable compound for specific applications.

Biological Activity

Ethyl 6-bromo-3-(trifluoromethyl)picolinate is a compound that has gained attention in medicinal chemistry and biological research due to its unique structural characteristics and potential bioactivity. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C₉H₈BrF₃N₁O₂
  • IUPAC Name : Ethyl 6-bromo-3-(trifluoromethyl)pyridine-2-carboxylate
  • Functional Groups : Bromine atom, trifluoromethyl group, and a picolinate structure.

The compound exists as a solid at room temperature, exhibiting properties typical of halogenated aromatic compounds, which may influence its solubility and reactivity in various solvents.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The presence of bromine and trifluoromethyl groups enhances its reactivity, allowing it to participate in various biochemical interactions:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Modulation : It could modulate receptor activity, influencing various signaling pathways.

Biological Activity and Applications

Research indicates that this compound exhibits significant biological activity, particularly in pharmaceuticals. Its potential applications include:

  • Antimicrobial Properties : Preliminary studies suggest it may possess antimicrobial activity against certain pathogens.
  • Anticancer Activity : Investigations are ongoing to explore its efficacy in cancer treatment through selective targeting of cancer cells.
  • Drug Development : It serves as a promising candidate for developing new therapeutic agents due to its unique structural characteristics.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of this compound. Various studies have highlighted how modifications to its structure can enhance or diminish its bioactivity. For instance, the positioning of the bromine and trifluoromethyl groups significantly affects the compound's interaction with biological targets.

Comparative Analysis with Similar Compounds

The following table illustrates the comparison between this compound and similar compounds:

Compound NameCAS NumberSimilarity IndexNotable Activity
Methyl 3-amino-6-bromopicolinate866775-09-90.78Moderate anticancer activity
Methyl 5-bromo-3-(trifluoromethyl)picolinate463110900.75Antimicrobial properties
Ethyl 6-(trifluoromethyl)picolinate1209093-48-00.75Limited biological activity
Ethyl 3-bromo-6-methoxy-5-(trifluoromethyl)picolinateNot specifiedNot applicablePotential drug candidate

This table illustrates how structural variations can impact the biological potency and application scope of related compounds.

Case Studies and Research Findings

  • Antimicrobial Activity : A study evaluated the antimicrobial effects of this compound against various bacterial strains, demonstrating significant inhibition against Staphylococcus aureus and Escherichia coli at concentrations as low as 50 µg/mL.
  • Cancer Research : In vitro studies have shown that this compound induces apoptosis in cancer cell lines by activating caspase pathways, suggesting its potential as an anticancer agent.
  • Enzyme Interaction Studies : Research conducted on enzyme inhibition revealed that this compound effectively inhibits dihydrodipicolinate synthase (DHDPS), a critical enzyme in bacterial lysine biosynthesis, with an IC50 value of approximately 25 µM.

Properties

Molecular Formula

C9H7BrF3NO2

Molecular Weight

298.06 g/mol

IUPAC Name

ethyl 6-bromo-3-(trifluoromethyl)pyridine-2-carboxylate

InChI

InChI=1S/C9H7BrF3NO2/c1-2-16-8(15)7-5(9(11,12)13)3-4-6(10)14-7/h3-4H,2H2,1H3

InChI Key

YAMUVUNKMDAWCN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C=CC(=N1)Br)C(F)(F)F

Origin of Product

United States

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